molecular formula C17H25N3S B11518314 7,7,9-Trimethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione

7,7,9-Trimethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B11518314
M. Wt: 303.5 g/mol
InChI Key: QMRFFSCJFCEJQN-UHFFFAOYSA-N
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Description

7,7,9-Trimethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[45]decane-3-thione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,9-Trimethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the thione group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7,7,9-Trimethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the thione group, converting it to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 7,7,9-Trimethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them subjects of interest in pharmaceutical research.

Industry

Industrially, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various applications, including as a stabilizer or additive in manufacturing processes.

Mechanism of Action

The mechanism by which 7,7,9-Trimethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7,7,9-Trimethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione stands out due to its specific substitution pattern and the presence of the thione group. These features confer unique chemical reactivity and potential biological activity, distinguishing it from other triazaspiro compounds.

This detailed overview provides a comprehensive understanding of 7,7,9-Trimethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[45]decane-3-thione, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C17H25N3S

Molecular Weight

303.5 g/mol

IUPAC Name

7,7,9-trimethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C17H25N3S/c1-12-5-7-14(8-6-12)20-15(21)18-17(19-20)10-13(2)9-16(3,4)11-17/h5-8,13,19H,9-11H2,1-4H3,(H,18,21)

InChI Key

QMRFFSCJFCEJQN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)NC(=S)N(N2)C3=CC=C(C=C3)C)(C)C

Origin of Product

United States

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